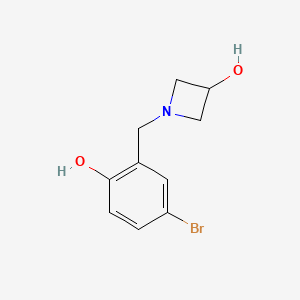

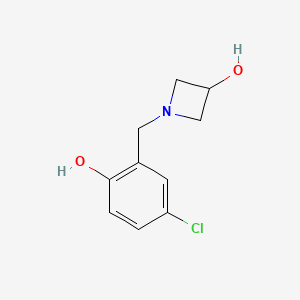

1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol

説明

Synthesis Analysis

The synthetic chemistry of azetidine, which is a part of the compound, constitutes an important yet undeveloped research area . Azetidines are considered remarkable due to their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol” includes a bromine atom, a hydroxyl group, and an azetidin-3-ol group. This unique structure allows for diverse applications, making it a valuable tool for studying various biological processes and developing novel therapeutic interventions.Chemical Reactions Analysis

Azetidines, a part of the compound, possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .科学的研究の応用

Allylic Bromide Rearrangement and Substitution

Cardillo et al. (2005) explored the allylic bromide rearrangement of 3-bromo-3-alkenyl-azetidin-2-ones, induced by different radical initiators. This process allowed the introduction of hydroxyl- or keto-functionalities into the azetidinone's side chain, creating new potential cholesterol absorption inhibitors. This methodology opens avenues for designing and synthesizing compounds with significant biological activities Cardillo et al., 2005.

Reactivity with Lithium Aluminium Hydride

D’hooghe, Dekeukeleire, and de Kimpe (2008) investigated the reactivity of N-(omega-haloalkyl)-beta-lactams with lithium aluminium hydride, resulting in novel synthesis routes for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols. This study provides valuable insights into creating new compounds with potential applications in medicinal chemistry D’hooghe, Dekeukeleire, & de Kimpe, 2008.

Antimicrobial Activity of Schiff Bases and Azetidinones

Patel and Patel (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases and evaluated their antibacterial and antifungal activities. The study highlighted the potential of these compounds to serve as antimicrobial agents, particularly those with chloro and methoxy groups Patel & Patel, 2011.

Iron-Catalyzed Thiol Alkylation

Dubois et al. (2019) demonstrated the synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols through Fe-catalyzed thiol alkylation. This process, yielding excellent results, showcases the potential of these compounds in drug discovery programs, highlighting their versatility in chemical synthesis for pharmaceutical development Dubois et al., 2019.

Fluorescent Sensor for Aluminum Ion Detection

Yadav and Singh (2018) developed fluorescent sensors for selective recognition of aluminum ions, demonstrating potential applications in bacterial cell imaging and logic gate applications. This research indicates the utility of these compounds in environmental monitoring and biological imaging Yadav & Singh, 2018.

In Vitro Antimicrobial, Antioxidant, and Anti-inflammatory Activities

Devi, Yadav, and Singh (2019) synthesized diorganotin(IV) complexes derived from Schiff base ligands, showcasing enhanced antimicrobial activities and moderate antioxidant and anti-inflammatory properties. This suggests their potential as drug candidates with multi-faceted therapeutic effects Devi, Yadav, & Singh, 2019.

Safety and Hazards

The safety information available indicates that “1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol” is potentially dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Azetidines, the core structure of this compound, are known to be immensely reactive and have been found in various natural products and are important in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

Azetidines are known to be involved in various catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They are also excellent candidates for ring-opening and expansion reactions due to their strained structure .

Biochemical Pathways

Azetidines are known to be versatile heterocyclic synthons, suggesting they may interact with a variety of biochemical pathways .

特性

IUPAC Name |

1-[(5-bromo-2-hydroxyphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(14)7(3-8)4-12-5-9(13)6-12/h1-3,9,13-14H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNZMJJUGUSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

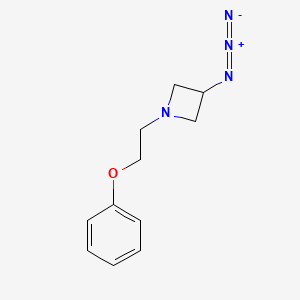

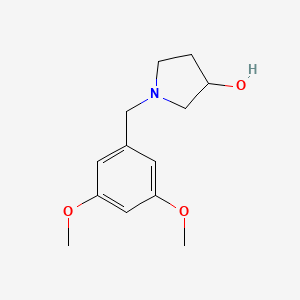

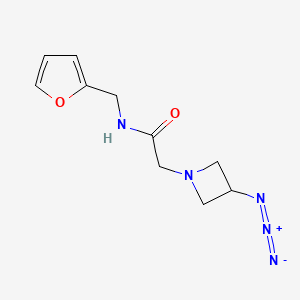

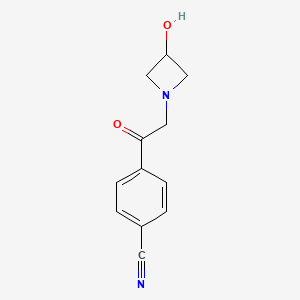

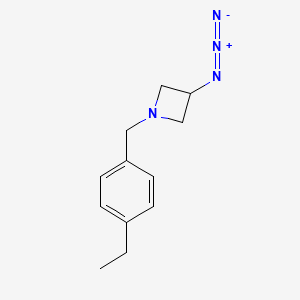

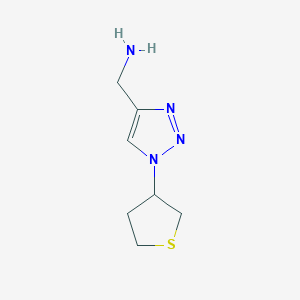

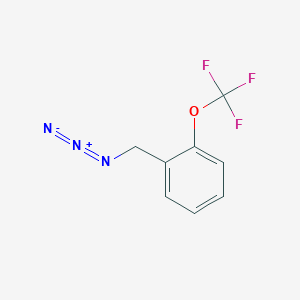

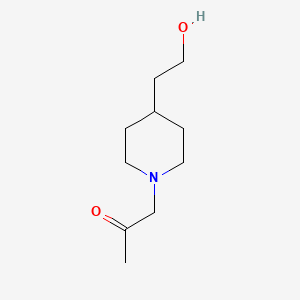

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)